7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide
Description
7-Propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine; hydroiodide is a heterocyclic compound featuring a fused benzothiazole core modified with a dioxolane ring system and a propyl-substituted imine group. The hydroiodide salt enhances its stability and solubility in polar solvents. This compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.HI/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h4-5,12H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQQVGHVNGQHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=N)OCO3.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine with propyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it could modulate neurotransmitter levels in the brain, making it a candidate for treating neurological disorders .
Comparison with Similar Compounds
(a) Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate ()
- Structure : Shares the benzothiazole moiety but incorporates a pyrazolopyridine scaffold instead of a dioxolane ring.
- Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole with other reagents under reflux conditions (yield: 33%, mp 215°C).
(b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Structure: Contains a spirocyclic framework with a benzothiazole unit and dimethylaminophenyl substituent.
- Functional Groups : Includes a ketone and amide linkage, contrasting with the imine and dioxolane groups in the target compound.
- Reactivity : The spirocyclic system may confer rigidity, influencing binding affinity in biological systems, whereas the hydroiodide salt in the target compound enhances ionic interactions .
Patent-Based Derivatives ()
European Patent EP 2024/07/02 describes dioxolopyridine-benzimidazole hybrids, which share the [1,3]dioxolo[4,5-c]pyridinyl motif.
- Structural Overlap : Both compounds feature fused dioxolane rings, but the patent derivatives replace the benzothiazole core with a benzimidazole system.
- Functional Implications : Benzimidazole derivatives are often prioritized for their antimicrobial activity, whereas benzothiazoles (as in the target compound) are explored for antitumor and optoelectronic applications .
Physicochemical and Reactivity Trends
While direct data for 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine; hydroiodide are unavailable, inferences can be drawn from analogs:
- Solubility : The hydroiodide salt likely improves aqueous solubility compared to neutral benzothiazole derivatives (e.g., ’s ethyl ester derivative).
- Thermal Stability: The dioxolane ring may increase thermal stability relative to non-fused benzothiazoles due to reduced ring strain.
- Electronic Effects: The propyl-imine group could act as an electron-withdrawing substituent, altering π-conjugation in the benzothiazole core compared to dimethylaminophenyl analogs () .
Biological Activity
7-Propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine; hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological mechanisms, and empirical studies related to its activity.
Chemical Structure and Synthesis
The compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Dioxolo-Benzothiazolyl Moiety : Cyclization under acidic or basic conditions.
- Introduction of Propyl Group : Achieved through alkylation reactions.
- Hydroiodide Salt Formation : Enhances solubility and stability in biological assays.
Biological Activity Overview
The biological activity of 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine; hydroiodide has been evaluated through various assays focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine were tested against human cancer cell lines such as HCC827 and NCI-H358. Results showed IC50 values indicating effective inhibition of cell proliferation (HCC827 IC50 = 6.26 ± 0.33 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine | HCC827 | 6.26 ± 0.33 |
| Similar Derivative | NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound may disrupt critical cellular processes such as DNA replication and repair mechanisms.
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria:
- Testing Methodology : Broth microdilution tests were conducted following CLSI guidelines.
- Results : The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/ml .
| Bacteria | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 3.9 - 31.5 |
The proposed mechanism involves the binding of the compound to DNA, leading to inhibition of DNA-dependent enzymes. This interaction is crucial for its antitumor activity as it may prevent tumor cell proliferation by intercalating into the DNA structure or binding in the minor groove .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Effects : A study focused on a series of benzothiazole derivatives found that those with structural similarities to 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine showed enhanced antitumor properties compared to traditional chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
